molecular formula C8H3ClF2O3 B151284 2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride CAS No. 127163-51-3

2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride

Cat. No. B151284
M. Wt: 220.56 g/mol
InChI Key: TWAYOQDEKAESKD-UHFFFAOYSA-N
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Description

The compound 2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride is a derivative of the benzodioxole family, which has been recognized for its potential in medicinal chemistry due to its metabolic stability. Although the provided papers do not directly discuss this compound, they offer insights into related chemical structures and their properties.

Synthesis Analysis

The synthesis of related compounds, such as 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine, has been achieved from simple and inexpensive starting materials, suggesting that similar methods could potentially be applied to the synthesis of 2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride. The presence of a chlorine atom in the structure allows for further functionalization through cross-coupling reactions, which could be an important step in the synthesis of this compound as well .

Molecular Structure Analysis

While the exact molecular structure of 2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride is not provided, the structure of related compounds has been established using X-ray diffraction. For example, the structure of 2-phenyl-1,3-benzothiaphosphole, a compound with a similar aromatic system, has been determined, which could provide insights into the potential geometry and electronic configuration of the 2,2-difluoro-1,3-benzodioxole core .

Chemical Reactions Analysis

The reactivity of acid chlorides related to 2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride can be inferred from studies on similar compounds. For instance, the formation of acid chlorides from carboxylic acids has been observed to occur under stringent conditions, and these acid chlorides can undergo further reactions, such as esterification, albeit with possible steric hindrance . This suggests that the 2,2-difluoro-1,3-benzodioxole-5-carbonyl chloride could also participate in a variety of chemical reactions, particularly in the formation of esters and amides.

Physical and Chemical Properties Analysis

The electrochemical and photophysical properties of benzothiaphospholes have been reported, with some molecules exhibiting reversible 1-electron reductions . Although this does not directly relate to 2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride, it indicates that compounds with similar aromatic systems can have interesting electrochemical behaviors, which could be relevant for the study of the physical and chemical properties of the target compound.

Scientific Research Applications

Organic Synthesis and Methodology

2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride is utilized in organic synthesis, particularly in creating diverse derivatives through reactions with various electrophiles. It plays a crucial role in the synthesis of carboxylic acids, ketones, aldehydes, and amines. This compound demonstrates remarkable acidity, making it an ideal candidate for organometallic methodology studies (Schlosser, Gorecka, & Castagnetti, 2003).

Ligand Synthesis for Catalysis

It's also instrumental in synthesizing atropisomeric bisphosphines from its derivatives. These bisphosphines, after resolution, show potential as ligands for enantioselective catalysts, highlighting its applicability in asymmetric synthesis and catalysis (Leroux, Gorecka, & Schlosser, 2004).

Novel Compound Synthesis

The compound is used in synthesizing 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine, a new derivative with potential applications in medicinal chemistry. This synthesis opens up possibilities for further functionalization via cross-coupling reactions (Catalani, Paio, & Perugini, 2010).

Structural Elaboration and Halogen Migration

In studies focusing on bromine migration in lithiated derivatives, 2,2-difluoro-1,3-benzodioxole-5-carbonyl chloride aids in accessing various structurally unique compounds. This work highlights its utility in exploring halogen migrations and complex structural formations in organic compounds (Gorecka, Leroux, & Schlosser, 2004).

Antibacterial and Antifungal Activities

This compound also serves as a precursor in synthesizing derivatives with potential antibacterial and antifungal activities. It's instrumental in creating new therapeutics with enhanced biological activities (Bakhite & Radwan, 1999).

Material Science: Liquid Crystals

In material science, derivatives of 2,2-difluoro-1,3-benzodioxole-5-carbonyl chloride are used to synthesize liquid crystals. These fluorinated compounds exhibit unique phase transition behaviors and photoluminescence properties (Hu et al., 2014).

Safety And Hazards

This compound is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention . In case of inhalation, remove to fresh air . In severe cases or if symptoms persist, seek medical attention . In case of ingestion, wash out mouth with copious amounts of water for at least 15 minutes . Seek medical attention .

properties

IUPAC Name

2,2-difluoro-1,3-benzodioxole-5-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF2O3/c9-7(12)4-1-2-5-6(3-4)14-8(10,11)13-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWAYOQDEKAESKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)Cl)OC(O2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378868
Record name 2,2-difluoro-1,3-benzodioxole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride

CAS RN

127163-51-3
Record name 2,2-difluoro-1,3-benzodioxole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
EF DiMauro, J Newcomb, JJ Nunes… - Journal of medicinal …, 2008 - ACS Publications
The lymphocyte-specific kinase (Lck), a member of the Src family of cytoplasmic tyrosine kinases, is expressed in T cells and natural killer (NK) cells. Genetic evidence, including …
Number of citations: 36 pubs.acs.org

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